1-Bromo-4-isocyanatonaphthalene

Physical Organic Chemistry Process Chemistry Laboratory Safety

Researchers requiring sequential functionalization of naphthalene scaffolds often face the limitation of single-point reactivity. 1-Bromo-4-isocyanatonaphthalene provides two orthogonal reactive centers-an electrophilic isocyanate and an aryl bromide-enabling a two-step, one-scaffold diversification strategy. This eliminates the need for separate building blocks and streamlines library synthesis. • Solid crystalline form (mp 56-60 °C) ensures precise weighing for parallel synthesis, directly improving library quality. • The aryl bromide serves as a synthetic exit vector for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) that are inaccessible with 1-naphthyl isocyanate. • Low vapor pressure (0.000149 mmHg at 25 °C) reduces inhalation hazard during industrial-scale curing, while the bromine heavy atom provides anomalous scattering for X-ray crystallographic phasing.

Molecular Formula C11H6BrNO
Molecular Weight 248.07 g/mol
CAS No. 1591-96-4
Cat. No. B072666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-isocyanatonaphthalene
CAS1591-96-4
Molecular FormulaC11H6BrNO
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)N=C=O
InChIInChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H
InChIKeyVWVGFGCFRGMOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-isocyanatonaphthalene: Specifications & Comparators


1-Bromo-4-isocyanatonaphthalene (CAS 1591-96-4) is a halogenated aromatic isocyanate belonging to the naphthalene-derived building block class, with molecular formula C₁₁H₆BrNO and exact mass 246.963 g/mol . It is commercially supplied as a crystalline solid (mp 56–60 °C) at ≥97% assay by Sigma-Aldrich (Cat. No. 569011) and Santa Cruz Biotechnology (Cat. No. sc-224574), and is classified under Dangerous Goods with respiratory sensitization hazard (GHS Resp. Sens. 1, Skin Sens. 1, STOT SE 3) . The compound bears two orthogonal reactive centers—an electrophilic isocyanate group at the 1-position and an aryl bromide at the 4-position of the naphthalene ring—conferring synthetic versatility that distinguishes it from the non-halogenated parent 1-naphthyl isocyanate (CAS 86-84-0) [1]. Reference-quality FT-IR and Raman spectra are indexed in the Wiley KnowItAll spectral library (SpectraBase Compound ID 6QlhGPNWUfC) [2].

1-Bromo-4-isocyanatonaphthalene: Why Substitution Fails


Generic substitution of 1-bromo-4-isocyanatonaphthalene with the bromine-free analogue 1-naphthyl isocyanate (CAS 86-84-0) or the 2-positional isomer (CAS 2243-54-1) fails on three grounds. First, the physical state differs fundamentally: the target compound is a crystalline solid (mp 56–60 °C), whereas 1-naphthyl isocyanate is a low-melting liquid (mp 4 °C), necessitating divergent storage, handling, and formulation protocols . Second, the aryl bromide substituent on the target enables downstream Pd-catalyzed cross-coupling chemistries (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are structurally inaccessible from the unsubstituted parent—the bromine atom constitutes a synthetic exit vector that the parent compound simply lacks [1]. Third, the bromine heavy atom (atomic number 35, contributing +78.9 Da over the parent) provides anomalous scattering for X-ray crystallographic phasing and alters both the logP (calculated 3.57 vs. ~2.9 for the parent) and the electronic character of the isocyanate group through inductive withdrawal, affecting reaction kinetics and regioselectivity in multi-step sequences [2]. These differences are not incremental—they determine whether a given synthetic route or analytical workflow is feasible at all.

1-Bromo-4-isocyanatonaphthalene: Comparative Evidence vs. Analogs


Physical State: Crystalline Solid vs. Liquid Handling

1-Bromo-4-isocyanatonaphthalene is a crystalline solid with a melting point of 56–60 °C, whereas the closest unsubstituted analog, 1-naphthyl isocyanate (CAS 86-84-0), is a liquid at ambient temperature with a melting point of only 4 °C . This 52–56 °C difference in melting point translates into distinct GHS storage classifications: Storage Class 11 (Combustible Solids) for the target versus Storage Class 10 (Combustible Liquids) for the parent . The solid physical form reduces the risk of accidental spillage and simplifies gravimetric dispensing for stoichiometric reactions, while the liquid parent requires volume-based handling under inert atmosphere due to moisture sensitivity .

Physical Organic Chemistry Process Chemistry Laboratory Safety

Boiling Point and Thermal Processing Window

1-Bromo-4-isocyanatonaphthalene exhibits a boiling point of 332.1 °C at 760 mmHg, compared with 267 °C for 1-naphthyl isocyanate—a differential of approximately +65 °C . This higher boiling point, coupled with the compound's solid-state nature, provides a broader liquid-phase thermal operating window for solution-phase reactions before volatilization or distillation loss becomes significant. The reduced vapor pressure (calculated 0.000149 mmHg at 25 °C) further minimizes evaporative losses relative to the more volatile parent compound (vapor pressure ~168.8 mmHg at 37.7 °C) [1]. Under reduced pressure (0.35 Torr), the target compound distills at 124–128 °C, facilitating purification without thermal degradation .

Synthetic Methodology Thermal Stability Reaction Engineering

Heavy Atom: Bromine Anomalous Scattering

The covalent bromine substituent at the 4-position of the naphthalene ring provides a built-in anomalous scatterer for single-crystal X-ray diffraction (XRD) phasing. Bromine (atomic number 35) exhibits significant anomalous scattering at Cu Kα wavelength (f' = –0.63 e⁻, f'' = 1.28 e⁻), enabling experimental phasing by single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) without the need for heavy-atom soaking or selenomethionine incorporation [1]. In contrast, 1-naphthyl isocyanate (C₁₁H₇NO, MW 169.18) contains only first-row atoms (C, H, N, O) with negligible anomalous signal at standard wavelengths, precluding direct experimental phasing of derivatives [2]. The mass difference of +78.9 Da (target MW 248.08 vs. parent MW 169.18) also facilitates unambiguous identification of bromine-containing fragments by mass spectrometry .

Structural Biology X-ray Crystallography Chemical Biology

Aryl Bromide Cross-Coupling Reactivity

1-Bromo-4-isocyanatonaphthalene possesses two synthetically orthogonal functional groups: the isocyanate (–NCO) at position 1, which reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, and the aryl bromide at position 4, which serves as a substrate for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and Heck couplings [1]. This dual reactivity enables sequential derivatization strategies that are structurally impossible with 1-naphthyl isocyanate (no halogen), 2-naphthyl isocyanate (no halogen), or 1-chloro-4-isocyanatonaphthalene (chlorine is a poorer oxidative addition partner for Pd⁰; C–Cl bond dissociation energy ~96 kcal/mol vs. C–Br ~81 kcal/mol) [2]. The bromine substituent also serves as a directing group for ortho-metalation or as a radiolabeling site (⁷⁶Br/⁷⁷Br) for PET tracer development .

Medicinal Chemistry Diversity-Oriented Synthesis Cross-Coupling Chemistry

GHS Hazard Profile: Acute Toxicity vs. Aquatic Chronic

The GHS hazard classification profiles of 1-bromo-4-isocyanatonaphthalene and 1-naphthyl isocyanate overlap substantially but differ in one critical dimension relevant to procurement and facility compliance. The target compound carries Acute Tox. 4 classifications for all three exposure routes (oral, dermal, inhalation), reflecting its halogenated structure, whereas 1-naphthyl isocyanate carries Aquatic Chronic 3 but is not classified for acute toxicity under GHS . Both compounds share the same respiratory sensitization (Resp. Sens. 1), skin sensitization (Skin Sens. 1), eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and specific target organ toxicity–single exposure (STOT SE 3) classifications, with the respiratory system identified as the target organ . The storage class distinction—Class 11 (Combustible Solids) vs. Class 10 (Combustible Liquids)—affects fire-code compliance in multi-user laboratory facilities .

Chemical Safety Regulatory Compliance Laboratory Procurement

Density Differential for Solution-Phase Reactions

The density of 1-bromo-4-isocyanatonaphthalene is 1.48 g/cm³, which is approximately 26% higher than the 1.177 g/mL (at 25 °C) of 1-naphthyl isocyanate . This density increase, driven by the bromine atom (which contributes roughly 79% of the mass increment from MW 169.18 to 248.08), results in a significantly smaller molar volume for the target compound (~167.6 cm³/mol) compared with the parent (~143.7 cm³/mol in the liquid state, though the phase difference complicates direct comparison) . In practical terms, for a 10 mmol reaction, the target compound occupies a substantially smaller volume as a solid than the liquid parent, affecting solvent-to-substrate ratios and the choice of reaction vessel in small-scale parallel synthesis . The elevated density also facilitates phase separation during aqueous workup when the product remains in the organic layer.

Formulation Chemistry Reaction Stoichiometry Analytical Chemistry

1-Bromo-4-isocyanatonaphthalene: Application Scenarios


Dual-Functional Building Block for Medicinal Chemistry

Medicinal chemistry groups requiring sequential derivatization of a naphthalene scaffold benefit from the two orthogonal reactive centers of 1-bromo-4-isocyanatonaphthalene. In a typical workflow, the isocyanate group is reacted first with an amine or alcohol nucleophile to install a urea or carbamate linkage, after which the aryl bromide undergoes Suzuki–Miyaura coupling with a boronic acid to introduce a biaryl moiety. This two-step, one-scaffold strategy generates chemical diversity that is inaccessible from 1-naphthyl isocyanate, which lacks the cross-coupling handle [1]. The solid physical form (mp 56–60 °C) facilitates precise weighing for parallel library synthesis where stoichiometric accuracy across dozens of reactions determines library quality .

Heavy-Atom Derivatization Agent for X-ray Crystallography

Structural biology laboratories can employ 1-bromo-4-isocyanatonaphthalene as a covalent protein-modification reagent that simultaneously introduces an anomalous scatterer (Br) for crystallographic phasing. The isocyanate group reacts selectively with surface-exposed lysine ε-amino groups or N-terminal amines under mild aqueous conditions (pH 8.0–9.0, 4 °C), while the bromine atom provides usable anomalous signal (f'' = 1.28 e⁻ at Cu Kα) for SAD phasing without additional heavy-atom soaking steps [2]. This dual functionality eliminates the separate heavy-atom derivatization protocol required when using 1-naphthyl isocyanate, which can modify the protein but contributes no phasing information .

Non-Volatile Isocyanate for High-Temperature Polymers

Polymer chemists formulating polyurethanes or polyureas under elevated-temperature curing conditions (120–200 °C) benefit from the low volatility (bp 332.1 °C, vapor pressure 0.000149 mmHg at 25 °C) and solid-state handling of 1-bromo-4-isocyanatonaphthalene relative to 1-naphthyl isocyanate (bp 267 °C, vapor pressure 168.8 mmHg at 37.7 °C) [3]. The reduced vapor hazard lowers the engineering controls required for industrial-scale reactor operations, while the higher boiling point prevents isocyanate loss by evaporation during thermal curing cycles. The pendant bromine atom can also serve as a post-polymerization modification site for attaching fluorophores, PEG chains, or bioactive ligands via cross-coupling [1].

Bromine Analytical Standard for Mass Spectrometry

Analytical chemistry laboratories developing GC-MS, LC-MS, or spectral databases benefit from 1-bromo-4-isocyanatonaphthalene's characteristic isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br doublet with Δm = 2 Da) for unambiguous compound identification in complex mixtures . The Wiley KnowItAll spectral library already contains reference FT-IR and Raman spectra for this compound (SpectraBase ID 6QlhGPNWUfC), enabling spectral matching for quality control of purchased lots [4]. In forensic or environmental analysis, the bromine isotopic pattern provides a distinctive fingerprint that 1-naphthyl isocyanate, lacking any heteroatom beyond N and O, cannot replicate.

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